molecular formula C19H15N3O2 B2808302 N-(4-benzamidopyridin-3-yl)benzamide CAS No. 315240-54-1

N-(4-benzamidopyridin-3-yl)benzamide

Cat. No.: B2808302
CAS No.: 315240-54-1
M. Wt: 317.348
InChI Key: GCYJPEJPGQWDFH-UHFFFAOYSA-N
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Description

N-(4-benzamidopyridin-3-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a pyridine ring, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

Similar compounds have been reported to act as allosteric activators of human glucokinase .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could potentially lead to changes in the conformation and activity of the target proteins.

Biochemical Pathways

Given its potential role as an allosteric activator of glucokinase, it could be involved in the regulation of glucose metabolism . Activation of glucokinase can enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycolysis and glycogenesis pathways.

Result of Action

If it acts as an allosteric activator of glucokinase, it could potentially enhance glucose utilization and decrease blood glucose levels . This could have therapeutic implications for conditions like diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamidopyridin-3-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Another approach involves the use of bimetallic metal-organic frameworks (Fe2Ni-BDC) as catalysts. This method employs the reaction between 2-aminopyridine and trans-β-nitrostyrene in the presence of dichloromethane as a solvent at 80°C for 24 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamidopyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-benzamidopyridin-3-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-benzamidopyridin-3-yl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as HIF-1, makes it a valuable compound in the development of new therapeutic agents.

Properties

IUPAC Name

N-(3-benzamidopyridin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18(14-7-3-1-4-8-14)21-16-11-12-20-13-17(16)22-19(24)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYJPEJPGQWDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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